molecular formula C23H22ClN3O5 B2538312 Ethyl 1-(2-chlorophenyl)-4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899729-42-1

Ethyl 1-(2-chlorophenyl)-4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2538312
CAS RN: 899729-42-1
M. Wt: 455.9
InChI Key: KPRUISRMNSHAGT-UHFFFAOYSA-N
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Description

The compound , Ethyl 1-(2-chlorophenyl)-4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate, is a complex organic molecule that appears to be related to a family of compounds with potential antibacterial properties. The related compounds have been synthesized through various reactions involving chlorophenyl and different substituents, leading to the formation of pyridine, pyrazole, and pyrimidine derivatives .

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions, as seen in the transformation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, which upon reaction with hydrazines, yields a variety of derivatives . Another synthesis route involves the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with substituted hydrazines to selectively form pyrazole derivatives . These methods indicate that the compound of interest could potentially be synthesized through similar cyclization and substitution reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as IR, 1H NMR, and 13C NMR spectroscopy, and in some cases, confirmed by X-ray diffraction analysis . For instance, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined, revealing two independent molecules in the asymmetric unit . These analyses are crucial for understanding the three-dimensional conformation and chemical environment of the compound.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through their interactions with various reagents. For example, the reaction of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate with phenylhydrazine hydrochloride led to the synthesis of a new compound, which was then analyzed for its molecular structure and antimicrobial activities . These studies suggest that the compound of interest may also undergo similar reactions, potentially leading to new derivatives with biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized, with some exhibiting weak antibacterial activity . The crystallographic studies provide insights into the density, molecular geometry, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to the stability and reactivity of these molecules . These properties are essential for understanding the behavior of the compound in different environments and for predicting its potential applications.

Scientific Research Applications

  • Novel Synthesis Approaches : Research has demonstrated the synthesis and reactivity of related heterocyclic compounds, emphasizing the utility of certain ethyl carboxylate derivatives as key starting materials. For example, the synthesis of novel pyrrolo[1,2-a]pyrazine derivatives from related starting materials showcases the potential for creating diverse chemical entities (Voievudskyi et al., 2016).

  • Regioselective Synthesis : Techniques such as ultrasound irradiation have been employed to achieve regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, highlighting methods that could potentially be adapted for the synthesis of related compounds. This approach is noted for significantly reducing reaction times and enhancing yields, demonstrating the efficiency of modern synthetic methods (Machado et al., 2011).

  • Antimicrobial Potential : The synthesis and characterization of new quinazolines, including those derived from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, have shown potential antimicrobial activities. This suggests the usefulness of such compounds in the development of new antibacterial and antifungal agents (Desai et al., 2007).

  • Molecular Structure Analysis : Studies involving ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate have detailed crystal and molecular structure analysis, contributing to a deeper understanding of molecular interactions and stability. Such analyses are crucial for the design of compounds with desired physical and chemical properties (Achutha et al., 2017).

  • Unexpected Transformations : Research on ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has revealed unexpected transformations, yielding a variety of derivatives with potential antibacterial activity. Such findings underscore the complexity and unpredictability of chemical reactions, offering opportunities for discovering new bioactive molecules (Anusevičius et al., 2014).

properties

IUPAC Name

ethyl 1-(2-chlorophenyl)-4-[2-(2,4-dimethylanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O5/c1-4-31-23(30)22-19(12-21(29)27(26-22)18-8-6-5-7-16(18)24)32-13-20(28)25-17-10-9-14(2)11-15(17)3/h5-12H,4,13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRUISRMNSHAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=C(C=C2)C)C)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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